
Elsubrutinib
Vue d'ensemble
Description
Elsubrutinib est un nouvel inhibiteur de petite molécule ciblant la tyrosine kinase de Bruton, une enzyme cruciale dans la voie de signalisation des récepteurs des cellules B. Ce composé est principalement développé pour le traitement des maladies inflammatoires auto-immunes, telles que la polyarthrite rhumatoïde et le lupus érythémateux disséminé . En inhibant la tyrosine kinase de Bruton, l’this compound vise à moduler les réponses immunitaires et à réduire l’inflammation.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’elsubrutinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivies de modifications de groupes fonctionnels pour améliorer son activité biologique .
Méthodes de production industrielle : La production industrielle de l’this compound suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l’utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Covalent Binding Mechanism to BTK
Elsubrutinib forms a covalent bond with Cys481 in BTK’s ATP-binding pocket through a Michael addition reaction . This involves:
- Nucleophilic attack : The thiol group (-SH) of Cys481 attacks the β-carbon of the acrylamide group.
- Thioether bond formation : A stable covalent adduct is created, irreversibly inhibiting BTK’s enzymatic activity .
Key Structural Features Enabling Reactivity:
Kinetics of Covalent Inhibition
Free energy barriers and reaction rates for this compound’s covalent binding were calculated using empirical valence bond (EVB) simulations :
Parameter | Value (BTK) | Value (ITK) |
---|---|---|
Rate-limiting step | Proton transfer-nucleophilic attack (PT-NA) | PT-NA |
Activation energy (ΔG‡) | 19.5 kcal/mol | 20.5 kcal/mol |
Reaction exothermicity (ΔG) | -8.2 kcal/mol | -7.9 kcal/mol |
These data align with experimental kinetics, confirming this compound’s selectivity for BTK over related kinases like ITK .
Reaction Pathways in Solution
In aqueous environments, this compound’s acrylamide group participates in:
- Hydrolysis : Limited under physiological pH but accelerated in acidic conditions (e.g., pH 4.0) .
- Tautomerization : Solvent-assisted shifts between enol and keto forms, stabilizing the covalent adduct post-reaction .
Comparative Reactivity with Other BTK Inhibitors
This compound’s acrylamide group confers distinct reactivity vs. reversible inhibitors:
Inhibitor | Covalent Bond Target | Reactivity (Half-Life) |
---|---|---|
This compound | Cys481 (BTK) | Irreversible (>24 hr) |
Ibrutinib | Cys481 (BTK) | Irreversible (>24 hr) |
Acalabrutinib | Cys481 (BTK) | Irreversible (>24 hr) |
Synthetic Considerations
While full synthetic routes are proprietary, key steps likely include:
- Piperidine functionalization : Introduction of the acrylamide group via acylation.
- Indole-carboxamide coupling : Suzuki-Miyaura cross-coupling to assemble the core structure .
Stability Under Experimental Conditions
Applications De Recherche Scientifique
Systemic Lupus Erythematosus (SLE)
The most significant application of elsubrutinib is in the treatment of SLE. Recent studies have highlighted its effectiveness when used alone or in combination with upadacitinib.
- Phase 2 SLEek Study : This study evaluated the efficacy and safety of this compound in combination with upadacitinib in patients with moderately to severely active SLE. Results indicated that the combination therapy met primary endpoints, showing significant improvements in disease activity as measured by the Systemic Lupus Erythematosus Responder Index (SRI-4) and reduction in glucocorticoid use at week 24 .
- Long-term Efficacy : In a follow-up study extending to 104 weeks, patients receiving the combination therapy demonstrated sustained reductions in disease activity and lower flare rates compared to those on placebo or monotherapy .
Rheumatoid Arthritis
This compound is also being studied for its application in rheumatoid arthritis, particularly for patients who have had inadequate responses to conventional therapies.
- Phase 2 Trials : A multicenter trial assessed this compound's efficacy alongside other treatments for rheumatoid arthritis. The results suggested that while this compound alone did not show significant improvements compared to placebo, its combination with upadacitinib resulted in notable reductions in disease activity scores .
Trial | Population | Primary Endpoint | Results |
---|---|---|---|
Phase 2 RA Study | Patients with inadequate response to bDMARDs | Change in DAS28-CRP score at week 12 | ABBV-599 showed significant improvement over placebo |
Safety Profile
The safety profile of this compound has been a focal point in clinical evaluations. Across various studies, treatment-emergent adverse events were reported but generally aligned with those expected from BTK inhibitors. Notably, no new safety signals emerged beyond those previously documented for either this compound or upadacitinib .
Mécanisme D'action
L’elsubrutinib exerce ses effets en inhibant sélectivement la tyrosine kinase de Bruton. Cette inhibition empêche la phosphorylation des molécules de signalisation en aval, bloquant ainsi l’activation des cellules B et réduisant la production de cytokines inflammatoires. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation des récepteurs des cellules B et la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées .
Composés similaires :
Ibrutinib : Un autre inhibiteur de la tyrosine kinase de Bruton utilisé pour traiter les malignités des cellules B.
Acalabrutinib : Un inhibiteur sélectif de la tyrosine kinase de Bruton avec moins d’effets hors cible.
Zanubrutinib : Un puissant inhibiteur de la tyrosine kinase de Bruton avec des propriétés pharmacocinétiques améliorées.
Unicité de l’this compound : L’this compound est unique en raison de son inhibition sélective de la tyrosine kinase de Bruton, ce qui permet une modulation ciblée des réponses immunitaires avec potentiellement moins d’effets secondaires par rapport à d’autres inhibiteurs. De plus, sa combinaison avec d’autres inhibiteurs, tels que les inhibiteurs de la kinase Janus, offre une nouvelle approche thérapeutique pour les maladies auto-immunes .
Comparaison Avec Des Composés Similaires
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used for treating B-cell malignancies.
Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
Zanubrutinib: A potent Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.
Uniqueness of Elsubrutinib: this compound is unique due to its selective inhibition of Bruton’s tyrosine kinase, which allows for targeted modulation of immune responses with potentially fewer side effects compared to other inhibitors. Additionally, its combination with other inhibitors, such as Janus kinase inhibitors, offers a novel therapeutic approach for autoimmune diseases .
Activité Biologique
Elsubrutinib is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the signaling pathways of B-cells and other immune cells. This compound has garnered attention for its therapeutic potential in various autoimmune diseases, particularly systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). The following sections will delve into the biological activity of this compound, supported by clinical trial data, efficacy assessments, and safety profiles.
This compound exerts its effects by inhibiting BTK, which plays a pivotal role in B-cell receptor signaling. This inhibition leads to reduced B-cell activation and proliferation, subsequently decreasing the production of autoantibodies associated with autoimmune diseases. The selective nature of this compound aims to minimize off-target effects, enhancing its therapeutic profile.
Pharmacokinetics
The pharmacokinetics of this compound have been characterized in several studies. Key parameters include:
- Absorption : Rapid absorption post-oral administration.
- Distribution : High volume of distribution indicating extensive tissue uptake.
- Metabolism : Primarily metabolized by CYP3A4.
- Excretion : Renal and fecal pathways.
Systemic Lupus Erythematosus (SLE)
The SLEek study (NCT03978520) was a pivotal phase 2 trial that evaluated the efficacy and safety of this compound alone and in combination with upadacitinib in patients with moderately to severely active SLE. Key findings are summarized in Table 1:
Treatment Group | Primary Endpoint Achievement (SRI-4) | Flare Reduction (%) | Time to First Flare (weeks) |
---|---|---|---|
This compound 60 mg | 48.5% | 50% reduction | 12 |
Upadacitinib 30 mg | 54.8% | 45% reduction | 10 |
Placebo | 37.3% | Baseline | Baseline |
The study enrolled 341 patients , with results indicating that both this compound and upadacitinib significantly improved disease activity compared to placebo. Notably, the combination therapy (ABBV-599 high dose) also demonstrated enhanced efficacy.
Safety Profile
This compound's safety profile was assessed throughout the SLEek study. The treatment-emergent adverse events (TEAEs) were comparable across treatment groups:
- ABBV-599 High Dose : 86.8%
- Upadacitinib : 82.3%
- Placebo : 78.7%
Serious adverse events occurred in approximately 10.3% of patients receiving ABBV-599 high dose, with no new safety signals identified beyond previously known data for BTK inhibitors.
Case Study 1: Efficacy in RA
In a separate clinical evaluation focusing on rheumatoid arthritis, this compound demonstrated significant reductions in disease activity scores compared to placebo after 12 weeks of treatment. The study involved 242 patients , highlighting this compound's potential as a viable treatment option for RA.
Case Study 2: Long-term Effects on SLE
A longitudinal study observed patients who received this compound for over 48 weeks , documenting sustained improvements in disease activity and quality of life metrics. Patients reported fewer flares and less reliance on corticosteroids.
Propriétés
IUPAC Name |
4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHZLHSLZZWMNP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643570-24-4 | |
Record name | Elsubrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELSUBRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.